

# Spectroscopic comparison of Tetrabromoethylene and its isomers

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A Spectroscopic Comparison of **Tetrabromoethylene** and Its Isomers

This guide provides a detailed spectroscopic comparison of **tetrabromoethylene** (1,1,2,2-tetrabromoethene) and its related isomers, cis-1,2-dibromoethylene and trans-1,2-dibromoethylene. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data for these compounds.

#### Introduction

**Tetrabromoethylene** (C<sub>2</sub>Br<sub>4</sub>) is a fully brominated derivative of ethylene.[1] While **tetrabromoethylene** itself does not have constitutional isomers, a comparison with the geometric isomers of 1,2-dibromoethylene (C<sub>2</sub>H<sub>2</sub>Br<sub>2</sub>) provides valuable insights into the effects of bromine substitution and stereoisomerism on spectroscopic properties.[2] These compounds are of interest in various fields, including as germicides and in chemical synthesis.[3] This guide focuses on the key spectroscopic techniques used to characterize and differentiate these molecules: Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

#### **Data Presentation**

The following tables summarize the key quantitative spectroscopic data for **tetrabromoethylene**, cis-1,2-dibromoethylene, and trans-1,2-dibromoethylene.





Table 1: Vibrational Spectroscopy Data (cm<sup>-1</sup>)

Vibrational Mode	Tetrabromoethylene (C <sub>2</sub> Br <sub>4</sub> )	Reference
Infrared (IR) Spectrum		
ν(C=C)	1535	[4][5]
Asymmetric C-Br stretch	766, 635	[4][5]
CH₂ wag	245	[4][5]
C-Br deformation	188, 119	[4][5]
Raman Spectrum		
ν(C=C)	1535	[4][5]
Symmetric C-Br stretch	265, 144	[4][5]
C-Br deformation	880, 464, 208	[4][5]

Note: A complete vibrational assignment for **tetrabromoethylene** is available in the cited literature.[4][5]

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy Data (ppm)

Compound	<sup>1</sup> H NMR Chemical Shift (ppm)	Solvent	<sup>13</sup> C NMR Chemical Shift (ppm)	Solvent	Reference
cis-1,2- Dibromoethyl ene	7.007	CDCl₃	Not explicitly found	-	[6]
trans-1,2- Dibromoethyl ene	Not explicitly found	-	Not explicitly found	-	

Note: While NMR data for the dibromoethylene isomers is mentioned in several sources, specific chemical shift values were not consistently available in the initial search results.[7]



Table 3: UV-Vis Spectroscopy Data

Compound	λmax (nm)	Solvent/Phase	Reference
Tetrabromoethylene	Not specified	Neutral	[8]
trans-1,2- Dibromoethylene	~142-154	Gas Phase	[3]

Note: The UV-Vis spectrum for **tetrabromoethylene** is available but the  $\lambda$ max is not specified in the abstract.[8] The data for trans-1,2-dibromoethylene corresponds to the 65,000 to 71,000 cm<sup>-1</sup> spectral region.[3]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+) Peak(s)	Key Fragment Ions	Reference
Tetrabromoethylene	340, 342, 344, 346, 348	263, 265	[9][10]
cis-1,2- Dibromoethylene	184, 186, 188	Not specified	[11]
trans-1,2- Dibromoethylene	184, 186, 188	Not specified	[12]

Note: The characteristic isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br) results in a cluster of peaks for the molecular ion.[13]

# **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic techniques discussed.

## **Vibrational Spectroscopy (IR and Raman)**

- Objective: To identify the fundamental vibrational modes of the molecules.
- · Methodology:



- Sample Preparation: For IR spectroscopy, samples can be analyzed as a liquid film between salt plates (e.g., KBr, NaCl) or in a suitable solvent.[4][5] For Raman spectroscopy, liquid samples are typically placed in a glass capillary tube.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for IR analysis,
   and a Raman spectrometer equipped with a laser source is used for Raman analysis.
- Data Acquisition: IR spectra are typically recorded in the 4000-400 cm<sup>-1</sup> range. Raman spectra are recorded as a function of the Raman shift.
- Data Analysis: The observed absorption bands (IR) and scattered peaks (Raman) are assigned to specific molecular vibrations (e.g., C=C stretch, C-Br stretch, bending modes).
   [4][5]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Objective: To determine the chemical environment of the hydrogen and carbon atoms.
- · Methodology:
  - Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) and placed in an NMR tube.
  - Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
  - Data Acquisition: Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired.
  - Data Analysis: Chemical shifts, coupling constants, and signal integrations are analyzed to elucidate the molecular structure. Different isomers will exhibit distinct chemical shifts.[14]
     [15]

### **UV-Vis Spectroscopy**

- Objective: To study the electronic transitions within the molecules.
- Methodology:



- Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., ethanol, hexane) or analyzed in the gas phase.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
- Data Analysis: The wavelength of maximum absorbance (λmax) is identified, which corresponds to specific electronic transitions.

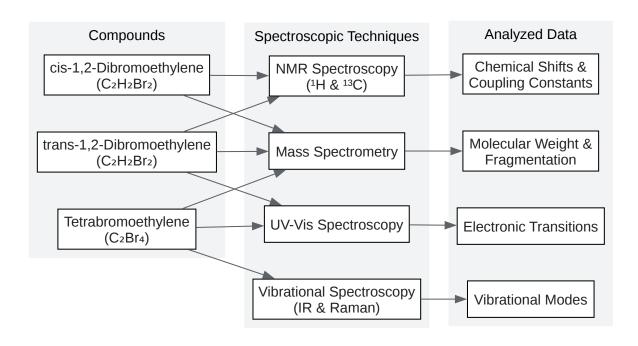
### **Mass Spectrometry (MS)**

- Objective: To determine the molecular weight and fragmentation pattern of the molecules.
- Methodology:
  - Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas
     Chromatography (GC) for separation of mixtures.
  - o Ionization: Electron Ionization (EI) is a common method for generating ions.
  - Mass Analysis: A mass analyzer (e.g., quadrupole, ion trap) separates the ions based on their mass-to-charge ratio (m/z).
  - Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks. The isotopic distribution of bromine is a key feature for identifying brominated compounds.[13][16]

# **Visualization of Spectroscopic Comparison**

The following diagram illustrates the logical relationship in the spectroscopic comparison of **tetrabromoethylene** and its isomers.





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Caption: Logical workflow for the spectroscopic comparison of bromoethylenes.

#### **Conclusion**

The spectroscopic analysis of **tetrabromoethylene** and the isomers of 1,2-dibromoethylene reveals distinct characteristics for each compound. Vibrational spectroscopy provides detailed information on the bonding and symmetry of **tetrabromoethylene**. NMR spectroscopy is crucial for differentiating the cis and trans isomers of 1,2-dibromoethylene based on their proton environments. UV-Vis spectroscopy sheds light on the electronic structures, while mass spectrometry confirms the molecular weights and provides characteristic isotopic patterns due to the presence of bromine. This comparative guide demonstrates the power of utilizing a suite of spectroscopic techniques for the comprehensive characterization and differentiation of halogenated hydrocarbons.



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